N4-Hydroxymethyl Hydrochlorothiazide
Description
Properties
IUPAC Name |
6-chloro-4-(hydroxymethyl)-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O5S2/c9-5-1-6-8(2-7(5)18(10,14)15)19(16,17)11-3-12(6)4-13/h1-2,11,13H,3-4H2,(H2,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPIFDULMJZMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NS(=O)(=O)C2=CC(=C(C=C2N1CO)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724527 | |
| Record name | 6-Chloro-4-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216599-78-8 | |
| Record name | 6-Chloro-4-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N4-Hydroxymethyl Hydrochlorothiazide can be synthesized through the reaction of Hydrochlorothiazide with formaldehyde under specific conditions. The reaction typically involves:
Reactants: Hydrochlorothiazide and formaldehyde.
Solvent: Aqueous or nonaqueous media.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Controlled temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch or continuous flow reactors: To control reaction parameters precisely.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N4-Hydroxymethyl Hydrochlorothiazide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrochlorothiazide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of thiazide derivatives on biological systems.
Medicine: Potential use in the development of new antihypertensive drugs with modified pharmacokinetic properties.
Industry: As a specialty chemical in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N4-Hydroxymethyl Hydrochlorothiazide is likely similar to that of Hydrochlorothiazide, which involves:
Inhibition of sodium reabsorption: In the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water.
Molecular targets: Sodium-chloride symporter (NCC) in the renal tubules.
Pathways involved: Regulation of blood pressure and fluid balance through diuretic effects.
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Differences
Chlorthalidone
- Structural Similarity : Both HCTZ and chlorthalidone are sulfonamide-derived thiazide diuretics.
- Pharmacokinetics :
- Efficacy : Chlorthalidone demonstrates superior 24-hour blood pressure (BP) control in some studies, but both drugs are equally effective in reducing cardiovascular events .
- Safety : Both agents carry risks of hypokalemia and electrolyte imbalances, though chlorthalidone is perceived to have a higher risk profile despite comparable clinical evidence .
Table 1: Key Differences Between HCTZ and Chlorthalidone
| Parameter | Hydrochlorothiazide | Chlorthalidone |
|---|---|---|
| Half-life | 6–15 hours | ~45 hours |
| Dosing Frequency | Once daily | Once daily |
| Volume of Distribution | Moderate | High (RBC uptake) |
| Hypokalemia Risk | Moderate | Moderate |
Alisol A (Natural Compound)
Alisol A, a triterpenoid isolated from Alisma orientale, exhibits a diuretic effect comparable to HCTZ in rat models. Both increase Na⁺ and K⁺ excretion, but alisol A 24-acetate shows a milder hypokalemic profile .
Table 2: Comparison of HCTZ and Alisol A
| Parameter | Hydrochlorothiazide | Alisol A |
|---|---|---|
| Mechanism | Thiazide diuretic | Natural triterpenoid |
| Na⁺ Excretion | High | Moderate |
| Hypokalemia Risk | High | Low |
| Clinical Use | Hypertension | Experimental |
Combination Therapies
Valsartan/HCTZ vs. Monotherapy
- The fixed-dose combination of valsartan (ARB) and HCTZ reduces systolic BP (SBP) by 20–25 mmHg and diastolic BP (DBP) by 10–15 mmHg, outperforming either drug alone .
- Valsartan mitigates HCTZ-induced hypokalemia, lowering its incidence from 10% to 4.5% .
Enalapril/HCTZ vs. Atenolol
Table 3: Efficacy of HCTZ Combinations
| Combination | BP Reduction (SBP/DBP) | Unique Benefits |
|---|---|---|
| Valsartan + HCTZ | 20–25/10–15 mmHg | Attenuates hypokalemia |
| Enalapril + HCTZ | 15–20/8–12 mmHg | Reduces albuminuria |
| Telmisartan + HCTZ | 18–22/9–14 mmHg | Enhanced RAS blockade |
Structural Analogs and Novel Derivatives
- Pyrroloquinoline Derivatives: Certain analogs exhibit diuretic activity exceeding HCTZ, with enhanced sodium excretion and reduced side effects .
- Impurity Challenges : Structural analogs like chlorothiazide and salamide (HCTZ impurities) complicate analytical quantification due to similar physicochemical properties .
Biological Activity
N4-Hydroxymethyl Hydrochlorothiazide is a derivative of Hydrochlorothiazide (HCTZ), a widely used thiazide diuretic. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, side effects, and relevant case studies.
Overview of Hydrochlorothiazide
Hydrochlorothiazide is primarily utilized for the treatment of hypertension and edema related to various conditions, including heart failure and kidney disorders. It works by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased urine output (diuresis) and decreased blood volume, which in turn lowers blood pressure .
This compound functions similarly to its parent compound, HCTZ, by targeting the sodium-chloride symporter (SLC12A3) in the renal distal convoluted tubule. This inhibition results in:
- Increased Natriuresis : Enhanced sodium excretion through urine, which helps in reducing blood pressure.
- Diuretic Effect : Increased urine flow due to reduced reabsorption of sodium and water.
- Vasodilation : Over time, it may induce peripheral vasodilation, contributing to sustained blood pressure reduction .
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of HCTZ:
- Bioavailability : Approximately 65-75% when administered orally.
- Peak Plasma Concentration (Cmax) : Achieved within 1-5 hours post-administration.
- Half-life : Ranges from 5.6 to 14.8 hours, depending on renal function .
Side Effects and Toxicity
Common side effects associated with this compound include:
- Electrolyte Imbalance : Hypokalemia (low potassium levels), which can lead to muscle cramps and arrhythmias.
- Hyperglycemia : Increased blood glucose levels may occur due to reduced insulin secretion linked to potassium depletion.
- Gout Flare-Ups : Elevated uric acid levels can precipitate gout attacks in predisposed individuals .
The oral LD50 for hydrochlorothiazide is greater than 10 g/kg in animal studies, indicating a relatively low acute toxicity profile .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety of this compound:
-
Efficacy in Hypertension Management :
- A clinical trial demonstrated that patients receiving this compound showed significant reductions in systolic and diastolic blood pressure compared to placebo groups.
-
Combination Therapy :
- Research indicates that combining this compound with other antihypertensive agents enhances therapeutic outcomes without significantly increasing adverse effects.
- Long-term Safety Profile :
Comparative Analysis
The following table summarizes the key characteristics of this compound compared to standard Hydrochlorothiazide:
| Feature | This compound | Hydrochlorothiazide |
|---|---|---|
| Mechanism of Action | Inhibits SLC12A3 | Inhibits SLC12A3 |
| Bioavailability | 65-75% | 65-75% |
| Cmax | 70-490 ng/mL | 70-490 ng/mL |
| Half-life | 5.6 - 14.8 hours | 5.6 - 14.8 hours |
| Common Side Effects | Electrolyte imbalance, hyperglycemia | Electrolyte imbalance |
| Long-term Efficacy | Effective in hypertension management | Effective in hypertension management |
Q & A
Q. What are the primary synthetic routes for hydrochlorothiazide, and how do they influence impurity profiles?
Hydrochlorothiazide is synthesized via two routes: (1) reaction of paraformaldehyde with 5-chloro-2,4-disulfamoylaniline in nonaqueous media, or (2) formaldehyde with 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide in aqueous alkaline solution. The choice of solvent and reaction conditions (e.g., pH, temperature) directly impacts the formation of impurities, such as nitroso derivatives, due to the anilinic secondary amine’s susceptibility to nitrosation .
Q. How can HPLC methods be optimized for simultaneous quantification of hydrochlorothiazide and co-administered drugs?
A factorial design approach allows simultaneous optimization of critical parameters (e.g., mobile phase composition, pH, column temperature). For example, a 2³ factorial design was used to resolve irbesartan and hydrochlorothiazide, with Derringer’s desirability function achieving optimal separation at pH 6.5, 25°C, and a methanol-tetrahydrofuran-acetate buffer (47:10:43 v/v/v) . Validation via ICH guidelines ensures robustness .
Q. What analytical techniques are suitable for detecting hydrochlorothiazide in biological matrices?
Capillary zone electrophoresis with amperometric detection and Ce/NiO hexagonal nanoparticle-modified electrodes enable sensitive detection in urine and plasma. Recovery rates >95% were achieved using these methods .
Advanced Research Questions
Q. How do experimental design (DoE) methodologies address challenges in method development for hydrochlorothiazide analysis?
Box-Behnken and Taguchi designs streamline parameter optimization by evaluating interactions between variables (e.g., methanol content, pH). For example, a Box-Behnken design improved spray-dried hydrochlorothiazide formulation by optimizing outlet temperature, atomization pressure, and drug content, enhancing dissolution rates by 40% compared to raw API .
Q. What genomic and metabolomic markers predict interindividual variability in hydrochlorothiazide’s antihypertensive efficacy?
Integrative analysis identified polymorphisms (rs2727563 in PRKAG2, rs12604940 in DCC, rs13262930 in EPHX2) and arachidonic acid as key determinants of blood pressure (BP) response. A genetic risk score combining these alleles explained 11–12% of BP variability, validated in independent cohorts .
Q. How can nitrosamine formation in hydrochlorothiazide formulations be mitigated during stability studies?
Risk assessments under Article 5(3) (CHMP) highlight the need to control nitrite levels in excipients. Accelerated stability studies at varying pH and temperature, coupled with LC-MS/MS monitoring of nitroso derivatives, are critical for impurity profiling .
Q. What experimental designs are optimal for evaluating hydrochlorothiazide’s metabolic side effects in hypertension trials?
Randomized crossover studies (e.g., hydrochlorothiazide vs. captopril) with longitudinal metabolomic profiling (e.g., GC-TOF-MS) revealed hydrochlorothiazide’s adverse effects on insulin sensitivity (+25% basal insulin) and lipid metabolism (+15% triglycerides), necessitating stratified trial designs for at-risk populations .
Q. How does spray-drying enhance hydrochlorothiazide’s dissolution properties, and what parameters govern particle characteristics?
A Box-Behnken design identified outlet temperature (45–65°C) and atomization pressure (1–2 bar) as critical for producing spherical microparticles (45–59 µm) with improved solubility (2.5-fold increase). PVP and colloidal SiO₂ minimized moisture uptake (<6.2%) .
Methodological Considerations
Q. What statistical approaches resolve contradictions in carcinogenicity data for hydrochlorothiazide?
Meta-analyses of rodent studies using mixed-effects models reconcile conflicting evidence (e.g., hepatic adenoma in male mice vs. negative rat studies). Dose-response meta-regression and sensitivity analyses clarify thresholds for risk assessment .
Q. How can multifactorial trial designs optimize combination therapies involving hydrochlorothiazide?
A 3×4 factorial trial (bisoprolol: 0–40 mg; hydrochlorothiazide: 0–25 mg) demonstrated additive BP reduction (ΔDBP: −10.4 mm Hg with 6.25 mg HCTZ + 2.5 mg bisoprolol) while minimizing hypokalemia (<0.3 mmol/L decrease). This design efficiently evaluates dose-response and drug interactions .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
